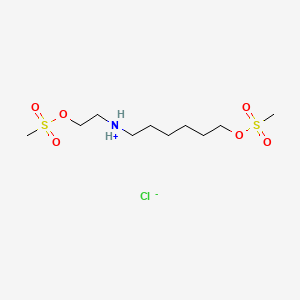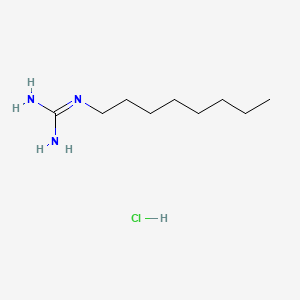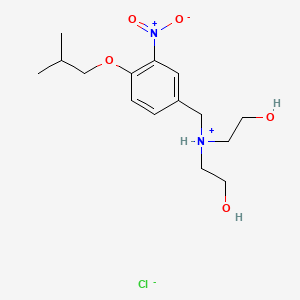
2,2'-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride is a chemical compound with the molecular formula C15H24N2O5Cl. It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride typically involves the reaction of 4-isobutoxy-3-nitrobenzaldehyde with diethanolamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the hydroxyl groups can produce various esters or ethers.
Scientific Research Applications
2,2’-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s hydroxyl groups can also participate in hydrogen bonding and other interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-((4-Butoxy-3-nitrobenzyl)imino)diethanol hydrochloride
- 2,2’-((4-Methylphenylimino)diethanol
Uniqueness
2,2’-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The isobutoxy group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The nitro group enhances its potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
77905-49-8 |
|---|---|
Molecular Formula |
C15H25ClN2O5 |
Molecular Weight |
348.82 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azanium;chloride |
InChI |
InChI=1S/C15H24N2O5.ClH/c1-12(2)11-22-15-4-3-13(9-14(15)17(20)21)10-16(5-7-18)6-8-19;/h3-4,9,12,18-19H,5-8,10-11H2,1-2H3;1H |
InChI Key |
IILZWSKMOXRWIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C[NH+](CCO)CCO)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


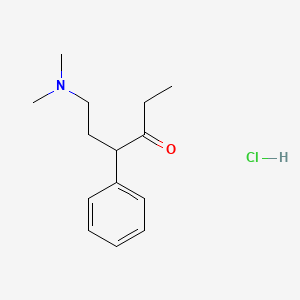
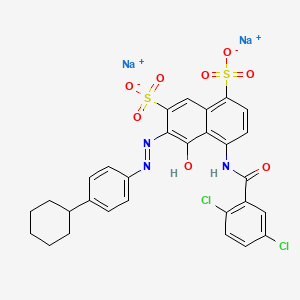
![[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride](/img/structure/B13767275.png)
![N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13767278.png)
![2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B13767282.png)
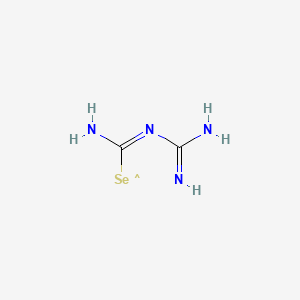
![2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid](/img/structure/B13767288.png)
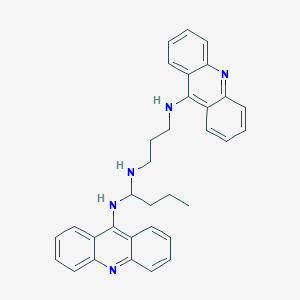
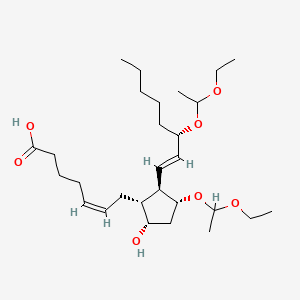

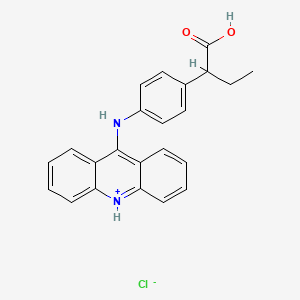
![Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane](/img/structure/B13767318.png)
